(E)-5-allyl-2-((E)-benzylidenehydrazono)thiazolidin-4-one
Overview
Description
(E)-5-allyl-2-((E)-benzylidenehydrazono)thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Thiazolidin-4-one derivatives, to which this compound belongs, have been reported to exhibit diverse therapeutic and pharmaceutical activity . They have shown varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Mode of Action
Thiazolidin-4-one derivatives have been reported to exhibit anticancer activity . They have shown to reduce the viability and proliferation of certain cancer cell lines . The presence of sulfur in these compounds enhances their pharmacological properties .
Biochemical Pathways
Thiazolidin-4-one derivatives have been reported to show significant anticancer activities . They have been found to inhibit various enzymes and cell lines, indicating their potential impact on multiple biochemical pathways .
Pharmacokinetics
A study on thiazolidin-4-one derivatives of sulfamethoxazole has predicted their admet properties . These properties are crucial in determining the bioavailability of a compound.
Result of Action
Thiazolidin-4-one derivatives have been reported to reduce the viability and proliferation of certain cancer cell lines . This indicates that these compounds may induce cell death or inhibit cell growth in these cancer cells.
Action Environment
The synthesis of thiazolidin-4-one derivatives has been reported to be influenced by various synthetic strategies, including green and nanomaterial-based synthesis routes . These strategies can potentially influence the action and stability of these compounds.
Biochemical Analysis
Biochemical Properties
(E)-5-allyl-2-((E)-benzylidenehydrazono)thiazolidin-4-one plays a crucial role in various biochemical reactions. This compound has been shown to interact with several enzymes and proteins, influencing their activity and function. For instance, it has been reported to inhibit the activity of DNA gyrase, an essential enzyme for DNA replication in bacteria . The interaction between this compound and DNA gyrase involves binding to the ATP-binding pocket, thereby preventing the enzyme from performing its function. Additionally, this compound exhibits antioxidant properties by scavenging free radicals, which can protect cells from oxidative damage .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating the intrinsic apoptotic pathway . This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death. Furthermore, this compound can inhibit the proliferation of cancer cells by interfering with cell cycle progression .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, thereby modulating their activity. For instance, the inhibition of DNA gyrase by this compound is achieved through binding to the ATP-binding pocket, which prevents the enzyme from hydrolyzing ATP and performing its function . Additionally, this compound can activate or inhibit various signaling pathways, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound has been shown to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and the type of cells being studied. In some cases, prolonged exposure to this compound can lead to adaptive cellular responses, such as the upregulation of antioxidant defenses .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, this compound has been shown to exhibit beneficial effects, such as reducing oxidative stress and inhibiting tumor growth . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold for these effects can vary depending on the species and the experimental conditions, highlighting the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can exert biological effects . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the cellular context . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound has been shown to localize to specific cellular compartments, such as the mitochondria and the nucleus . The targeting of this compound to these compartments can be mediated by targeting signals or post-translational modifications, which direct the compound to specific organelles . The localization of this compound to the mitochondria, for example, can enhance its ability to induce apoptosis by disrupting mitochondrial function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-allyl-2-((E)-benzylidenehydrazono)thiazolidin-4-one typically involves a multi-step reaction process. One common method starts with the condensation of an aldehyde (such as benzaldehyde) with a hydrazine derivative to form a hydrazone intermediate. This intermediate then undergoes cyclization with an appropriate thiol compound, such as 2-mercaptoacetic acid, under reflux conditions to yield the thiazolidinone core structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
(E)-5-allyl-2-((E)-benzylidenehydrazono)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown promising antimicrobial and anticancer activities in preliminary studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-4-one derivatives: These compounds share the thiazolidinone core structure and exhibit similar biological activities.
Hydrazone derivatives: Compounds with hydrazone moieties also show diverse biological activities and are structurally related to (E)-5-allyl-2-((E)-benzylidenehydrazono)thiazolidin-4-one.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an allyl group and a benzylidenehydrazono moiety within the thiazolidinone framework sets it apart from other similar compounds.
Properties
IUPAC Name |
(2E)-2-[(E)-benzylidenehydrazinylidene]-5-prop-2-enyl-1,3-thiazolidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-2-6-11-12(17)15-13(18-11)16-14-9-10-7-4-3-5-8-10/h2-5,7-9,11H,1,6H2,(H,15,16,17)/b14-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVINWQTTSZRHB-NTEUORMPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1C(=O)NC(=NN=CC2=CC=CC=C2)S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1C(=O)N/C(=N\N=C\C2=CC=CC=C2)/S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.